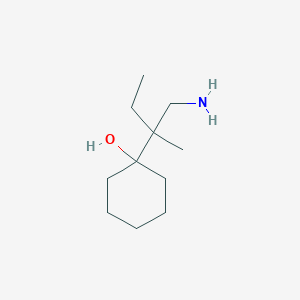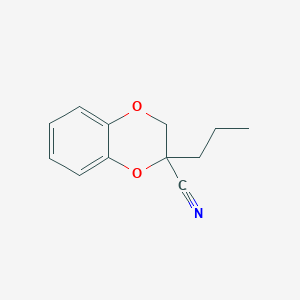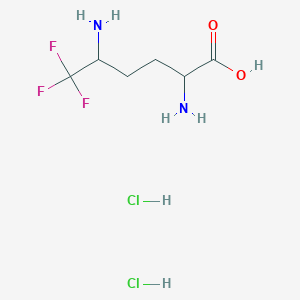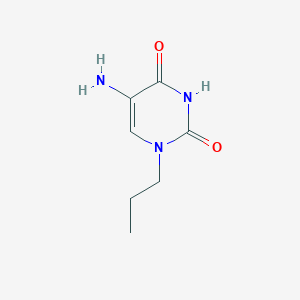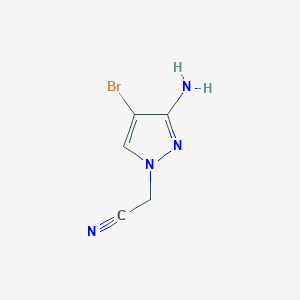
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound that contains a pyrazole ring substituted with an amino group and a bromine atom. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an amino group and a bromine atom on the pyrazole ring makes it a versatile intermediate for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-amino-4-bromo-1H-pyrazole with chloroacetonitrile. The reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form hydrazine derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Nitro-pyrazole derivatives.
Reduction Products: Hydrazine derivatives.
Scientific Research Applications
2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate for the synthesis of potential pharmaceutical agents, including anti-inflammatory, anticancer, and antimicrobial compounds.
Organic Synthesis: The compound is used as a building block for the construction of more complex heterocyclic systems.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino group allows for hydrogen bonding interactions, while the bromine atom can participate in halogen bonding or act as a leaving group in substitution reactions. These interactions can modulate the activity of biological targets and lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-chloro-1H-pyrazole
- 3-Amino-4-iodo-1H-pyrazole
- 3-Amino-4-methyl-1H-pyrazole
Uniqueness
2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of both an amino group and a bromine atom on the pyrazole ring. This combination of functional groups provides distinct reactivity and allows for the synthesis of a wide range of derivatives. The bromine atom, in particular, offers versatility in substitution reactions, making this compound a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C5H5BrN4 |
|---|---|
Molecular Weight |
201.02 g/mol |
IUPAC Name |
2-(3-amino-4-bromopyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C5H5BrN4/c6-4-3-10(2-1-7)9-5(4)8/h3H,2H2,(H2,8,9) |
InChI Key |
JVFOFYIWJQKZCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC#N)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



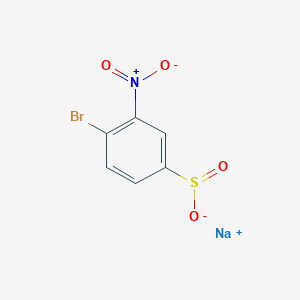
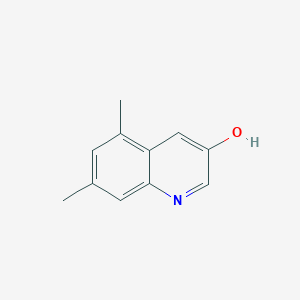
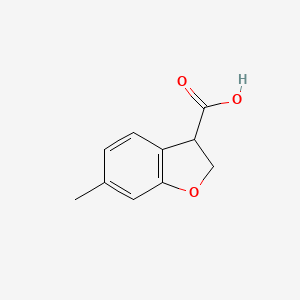
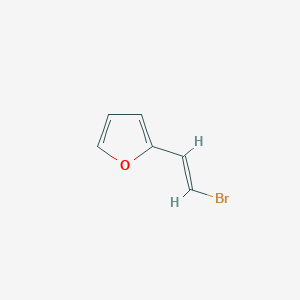
![6-Ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13166575.png)


